4-(2-Aminophenylthio)-butylphosphonic acid
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Overview
Description
4-(2-Aminophenylthio)-butylphosphonic acid is an organic compound that features a phosphonic acid group attached to a butyl chain, which is further connected to a 2-aminophenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenylthio)-butylphosphonic acid typically involves the following steps:
Formation of the 2-aminophenylthio moiety: This can be achieved by reacting 2-aminophenol with a suitable thiolating agent under controlled conditions.
Attachment of the butyl chain: The 2-aminophenylthio moiety is then reacted with a butyl halide in the presence of a base to form the butylthio derivative.
Introduction of the phosphonic acid group: The butylthio derivative is further reacted with a phosphonating agent, such as phosphorus trichloride or phosphorus oxychloride, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenylthio)-butylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(2-Aminophenylthio)-butylphosphonic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenylthio)-butylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The 2-aminophenylthio moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminophenylthio)-butylphosphonic acid analogs: Compounds with variations in the length of the butyl chain or different substituents on the phenyl ring.
Phosphonic acid derivatives: Compounds with different organic groups attached to the phosphonic acid moiety.
Uniqueness
This compound is unique due to the combination of its phosphonic acid group and the 2-aminophenylthio moiety. This combination provides a unique set of chemical properties, such as the ability to form strong hydrogen bonds and interact with biological targets in a specific manner, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-aminophenyl)sulfanylbutylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3PS/c11-9-5-1-2-6-10(9)16-8-4-3-7-15(12,13)14/h1-2,5-6H,3-4,7-8,11H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPBCXLYRZUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCCCP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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